L-Glutamic Acid Monopotassium Salt

Description

Significance of L-Glutamate as a Key Biological Metabolite and Neurotransmitter

L-glutamate, the anionic form of the non-essential amino acid L-glutamic acid, holds a central position in the metabolic and signaling pathways of virtually all living organisms. nvlvet.com.uaindexcopernicus.com It is a pivotal hub in cellular metabolism, participating in the biosynthesis of proteins, nucleic acids, and other amino acids. nih.govnih.gov Glutamate (B1630785) plays a crucial role in nitrogen metabolism, as it can donate its amino group for the synthesis of other amino acids through transamination reactions. nvlvet.com.uascielo.br Furthermore, it serves as a precursor for the synthesis of important molecules such as the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the antioxidant glutathione (B108866). nih.gov

Beyond its metabolic functions, L-glutamate is widely recognized as the most abundant and primary excitatory neurotransmitter in the vertebrate central nervous system. wikipedia.orgnih.gov It is utilized in well over 90% of synaptic connections in the human brain, playing a fundamental role in neural communication, memory formation, learning, and synaptic plasticity. wikipedia.orgverywellhealth.com The excitatory signals mediated by glutamate are essential for a vast array of brain functions. nih.govportlandpress.com The discovery of its role as a neurotransmitter, initially proposed in the 1950s and widely accepted by the 1970s, transformed the field of neuroscience. wikipedia.orgportlandpress.combohrium.com

Overview of Monopotassium L-Glutamate Monohydrate within the Context of L-Glutamate Research

Monopotassium L-glutamate monohydrate is the monopotassium salt of L-glutamic acid, existing as a hydrated crystalline solid. smolecule.comfao.org In academic research, this specific salt serves as a readily soluble and stable source of the L-glutamate anion, making it a valuable tool for studying the diverse effects of this key molecule. In neuroscience, it is used to investigate the function of glutamate receptors, such as N-methyl-D-aspartate (NMDA) and kainate receptors. smolecule.comchemicalbook.com Researchers utilize it to study synaptic transmission, plasticity, and excitotoxicity—a process where excessive neuronal excitation can lead to cell death, which is implicated in neurodegenerative diseases. nih.govsmolecule.com

Furthermore, Monopotassium L-glutamate monohydrate is employed in biotechnology and cell culture applications. It can be used as a component in cell culture media, sometimes as a substitute for glutamine, to support the growth and maintenance of various cell lines. smolecule.comchemicalbook.com Its use allows for controlled studies of cellular metabolism and responses to specific nutrients. smolecule.com

Scope and Academic Relevance of Detailed Compound Analysis

A detailed analysis of Monopotassium L-glutamate monohydrate is academically relevant for several reasons. The study of its specific crystal structure provides fundamental insights into molecular packing, hydrogen bonding, and cation-anion interactions within the solid state. rsc.org Comparative studies between Monopotassium L-glutamate monohydrate and its sodium counterpart (Monosodium glutamate) reveal how changing the cation from potassium to sodium can lead to significantly different crystal structures and bulk properties, despite the chemical similarity. rsc.org This understanding is crucial for fields like crystal engineering and materials science. rsc.orgjst.go.jp

In food science, understanding the properties of different glutamate salts is important for their application as flavor enhancers. mdpi.comwikipedia.org Sensory evaluations have shown that monopotassium glutamate can provide a similar umami taste to monosodium glutamate, making it a subject of interest in research focused on flavor perception and salt reduction strategies. mdpi.comnih.gov Therefore, a thorough characterization of this compound contributes to a deeper understanding across multiple scientific disciplines, from fundamental chemistry and biophysics to applied neuroscience and biotechnology.

Structure

3D Structure of Parent

Properties

CAS No. |

6382-01-0 |

|---|---|

Molecular Formula |

C5H10KNO5 |

Molecular Weight |

203.23 g/mol |

IUPAC Name |

potassium;(2S)-2-amino-5-hydroxy-5-oxopentanoate;hydrate |

InChI |

InChI=1S/C5H9NO4.K.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1 |

InChI Key |

XIBUKSQTWSKJMQ-QTNFYWBSSA-M |

Isomeric SMILES |

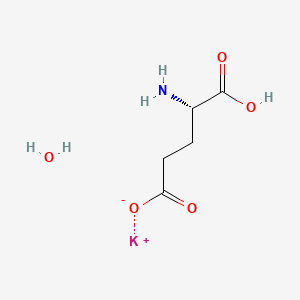

C(CC(=O)O)[C@@H](C(=O)[O-])N.O.[K+] |

Canonical SMILES |

C(CC(=O)O)C(C(=O)[O-])N.O.[K+] |

Other CAS No. |

24595-14-0 |

physical_description |

White, practically odourless crystals or crystalline powder White crystalline solid; [Sigma-Aldrich MSDS] |

sequence |

E |

solubility |

Freely soluble in water; practically insoluble in ethanol or ether |

Origin of Product |

United States |

Structural and Spectroscopic Characterization of Monopotassium L Glutamate Monohydrate

Advanced Crystallographic Investigations of Monopotassium L-Glutamate Monohydrate

Crystallographic studies are fundamental to determining the precise spatial arrangement of atoms within the crystalline solid.

Low-temperature (90 K) single-crystal X-ray diffraction (SCXRD) provides a high-resolution structural model of monopotassium L-glutamate monohydrate (MPG). rsc.org The analysis reveals the unit cell dimensions, crystal system, and space group, which collectively define the crystal's fundamental repeating unit. The structure is solved using direct methods and refined anisotropically to locate the positions of non-hydrogen atoms with high precision. rsc.org The positions of hydrogen atoms are subsequently identified from residual electron density maps and refined isotropically. rsc.org

The crystallographic data confirms that the glutamate (B1630785) zwitterion adopts a structure similar to the "bent" conformation observed in the α-polymorph of glutamic acid. rsc.org The two unique potassium cations in the asymmetric unit both exhibit a distorted octahedral coordination geometry. Each potassium ion forms bonds with two cocrystallized water molecules and four unique glutamate ions. rsc.org

Crystallographic Data for Monopotassium L-Glutamate Monohydrate at 90 K

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₈KNO₄·H₂O |

| Formula Weight | 203.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.99 |

| b (Å) | 8.89 |

| c (Å) | 11.23 |

| β (°) | 106.1 |

| Volume (ų) | 1052 |

| Z (formula units/cell) | 4 |

The crystal packing of monopotassium L-glutamate monohydrate is characterized by the formation of infinite polymeric chains. The glutamate zwitterions link along the crystallographic a-axis via coordination bonds with the potassium cations. rsc.org These chains assemble into extensive sheets in the ac-plane. rsc.org

A key feature of the MPG structure is that the neighboring sheets are not bound to one another through coordination bonds. rsc.org Instead, the crystal's cohesion is maintained by a complex network of hydrogen bonds involving the glutamate ions, water molecules, and the ammonium (B1175870) group. The basic structural unit features a central channel of potassium cations surrounded by four rows of glutamate zwitterions. rsc.org This arrangement is significantly different from that of monosodium L-glutamate monohydrate (MSG), where sodium coordination bonds link adjacent sheets, creating a more interconnected three-dimensional network. rsc.org

High-Resolution Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Monopotassium L-Glutamate Monohydrate

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique that probes the local chemical environment of NMR-active nuclei, providing information that is complementary to diffraction methods.

While detailed ssNMR studies specifically on monopotassium L-glutamate monohydrate are not as extensively reported as for its sodium analogue, the principles and potential for structural insight are directly transferable. High-resolution techniques, particularly when applied to quadrupolar nuclei like ¹⁷O (a spin I = 5/2 nucleus), can resolve signals from chemically and crystallographically distinct atomic sites. ox.ac.ukrsc.org For example, in the closely related monosodium L-glutamate monohydrate, advanced methods such as Double Rotation (DOR) and Multiple Quantum Magic Angle Spinning (MQMAS) have successfully resolved all eight distinct oxygen sites in the crystal structure. rsc.org Similar resolution would be anticipated for monopotassium L-glutamate monohydrate, allowing for the individual characterization of each carboxylate and water oxygen environment within the crystal lattice. This sensitivity to the local environment makes ¹⁷O ssNMR an exceptionally precise probe of structure and bonding. ox.ac.ukox.ac.uk

Solid-state NMR spectra of quadrupolar nuclei are defined by two key interactions: the chemical shift and the nuclear quadrupolar interaction. The chemical shift is characterized by the isotropic chemical shift (δiso) and the chemical shift anisotropy (CSA), which describe the orientation-dependent magnetic shielding around a nucleus. researchgate.net The quadrupolar interaction, which arises from the interaction of the nuclear quadrupole moment with the local electric-field gradient (EFG), is described by the quadrupolar coupling constant (CQ) and an asymmetry parameter (ηQ). ox.ac.uk

These parameters are highly sensitive to the local electronic structure, including bond lengths and hydrogen bonding interactions. ox.ac.uk By simulating the complex lineshapes obtained from high-field ssNMR experiments, precise values for these parameters can be extracted for each resolved atomic site. ox.ac.uk For instance, studies on L-glutamic acid HCl have demonstrated the ability to distinguish and assign four oxygen sites based on their distinct NMR parameters. ox.ac.uk

Illustrative ¹⁷O NMR Parameters for L-Glutamic Acid HCl

| Site Assignment | C_Q (MHz) | η_Q | δ_iso (ppm) |

|---|---|---|---|

| O1 (γ-carboxyl) | 8.22 | 0.15 | 321 |

| O2 (γ-carboxyl) | 8.41 | 0.15 | 315 |

| O3 (α-carboxyl) | 7.70 | 0.40 | 265 |

| O4 (α-carboxyl) | 7.70 | 0.40 | 250 |

A significant advantage of combining ssNMR with computational methods is the ability to refine atomic positions, particularly for hydrogen atoms. rsc.org While X-ray diffraction determines electron density and can struggle to precisely locate protons, NMR is directly sensitive to the nuclear positions and their immediate coordination. By comparing experimentally determined NMR parameters (CQ, δiso) with those calculated for a proposed structure using quantum chemical methods (like Density Functional Theory, DFT), the atomic coordinates of the initial structural model (from XRD) can be adjusted to achieve a better fit. rsc.org This approach has been successfully used in studies of monosodium L-glutamate monohydrate to refine the positions of hydrogen atoms within the crystal lattice, leading to a more accurate and complete structural description. rsc.org

Terahertz Time-Domain Spectroscopy for Crystalline Polymorphism Analysis

Terahertz time-domain spectroscopy (THz-TDS) is a powerful technique for characterizing the low-frequency vibrational modes in crystalline materials. These vibrations, typically found in the 0.1 to 4 THz range, are highly sensitive to the crystal lattice structure, including the arrangement of molecules and the intermolecular interactions that define the crystalline framework. rsc.orgacs.org Consequently, THz-TDS can effectively distinguish between different polymorphic forms of a compound, as any alteration in molecular structure or packing arrangement will manifest as a change in the THz spectrum. rsc.org

In the study of monopotassium L-glutamate monohydrate (MPG), THz-TDS has been employed in conjunction with single-crystal X-ray diffraction and computational simulations to investigate its solid-state properties. rsc.orgrsc.org The experimental THz spectrum of MPG, when compared to that of monosodium glutamate monohydrate (MSG), reveals significant differences, which is expected given that they form notably different crystal structures with dissimilar dynamics. rsc.orgresearchgate.net The accurate replication of the experimental low-frequency vibrational spectrum by theoretical simulations provides confidence that the multi-dimensional potential energy surface of the crystal is well-reproduced, validating the computational model used for further analysis. rsc.org

The vibrations observed in the THz spectrum of MPG correspond to various interactions within the solid. These include motions involving translations of the potassium cations, translations between the potassium cation and the glutamate anions (ionic and coordination/covalent interactions), and motions between adjacent glutamate anions (dipolar interactions). rsc.org The ability of THz-TDS to probe these collective motions makes it an invaluable tool for understanding the structural and dynamic characteristics of crystalline glutamate salts and their potential polymorphisms. rsc.orgnih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy for Conformational Studies of L-Glutamate Polypeptides

Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. rsc.org This technique is particularly sensitive to the three-dimensional arrangement of atoms and is therefore an excellent method for determining the secondary structure of polypeptides and proteins in solution. rsc.org Characteristic VCD patterns are observed for different conformational forms, such as α-helices, β-sheets, and random coils. nih.gov

For polypeptides derived from L-glutamic acid, VCD has been instrumental in elucidating their conformational properties. Studies on poly(L-glutamic acid) have identified distinct VCD signatures in the amide II region that correspond to its helical, sheet, and coil conformations. nih.gov Similarly, VCD and IR absorption spectra of poly[γ-benzyl-L-glutamate] (PBLG) have been analyzed. nih.govdocumentsdelivered.com The characteristic amide A, I, and II bands for derivatives of poly(L-glutamate) show VCD patterns that are quite similar to those of PBLG, indicating that the secondary structure of these polypeptides is a right-handed α-helix. nih.gov

Furthermore, VCD can detect subtle conformational differences arising from chirality in the side chains. For instance, VCD spectra in the CH stretching region exhibit different patterns for poly[γ-((R)-α-phenethyl)-L-glutamate] and poly[γ-((S)-α-phenethyl)-L-glutamate], reflecting the opposite chiral centers in their respective side chains. nih.gov This demonstrates that VCD is a useful diagnostic tool for elucidating not only the main chain conformation but also local chirality differences within complex biomolecules like L-glutamate polypeptides. nih.gov

Computational and Theoretical Studies of Intermolecular Interactions in Crystalline Glutamate Salts

To understand the differences in crystal structures between monopotassium L-glutamate monohydrate (MPG) and monosodium glutamate monohydrate (MSG), theoretical analyses have been performed to quantify the interactions between the cation and the glutamate anion. rsc.orgrsc.org Techniques such as crystal orbital overlap population (COOP) and crystal orbital Hamilton population (COHP) analyses are used to examine the role of individual interactions in the solid-state structures and their energetic profiles. rsc.orgresearchgate.net

These analyses revealed that the vibrational force constants between the cation and the glutamate anions were approximately 10–15% stronger in MSG than in MPG. rsc.org In MSG, a significant σ-bonding interaction exists between the sodium 2s orbital and the glutamate oxygens. This interaction, which occurs because the orbitals are close in both energy and space, lends covalent character to the otherwise ionic/coordinate bond. rsc.org This contrasts with the interactions in MPG and helps explain the origins of the different packing configurations observed in the two salts. The quantification of these forces is paramount for the rational design and utilization of such crystalline materials. rsc.orgrsc.org

| Characteristic | Monosodium Glutamate Monohydrate (MSG) | Monopotassium L-Glutamate Monohydrate (MPG) |

|---|---|---|

| Vibrational Force Constants (Cation-Anion) | Stronger (by ~10-15%) | Weaker |

| Primary Orbital Interaction | Sodium 2s orbital with glutamate oxygens | Less significant covalent character |

| Bonding Character | Mixed coordinate/ionic with covalent character | Predominantly ionic/coordinate |

Solid-state density functional theory (DFT) is a powerful computational method for simulating crystalline materials, providing insights into their electronic structure, geometry, and vibrational properties. nih.govresearchgate.net For monopotassium L-glutamate monohydrate, solid-state DFT simulations have been performed using the CRYSTAL14 software package, which employs periodic boundary conditions to model the infinite crystal lattice. rsc.orgacs.org

In a specific study, the range-corrected LC-ωPBE hybrid density functional was used in conjunction with the 6-311G(d,p) and 8-511G(d) basis sets for nonmetals and metals, respectively. rsc.org These simulations were used to theoretically characterize the MPG crystal and explain the observed differences in its bulk properties compared to MSG. rsc.orgrsc.org

A key outcome of these simulations is the ability to calculate the low-frequency vibrational spectrum. The simulated spectrum for MPG showed excellent agreement with the experimental data obtained from THz-TDS in terms of both frequency and intensity. rsc.orgresearchgate.net This strong correlation indicates that the theoretical model accurately reproduces the potential energy surface and atomic charge distributions of the crystal, lending high confidence to the calculated parameters and the interpretations of intermolecular forces derived from them. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| a (Å) | 7.842 |

| b (Å) | 20.590 |

| c (Å) | 5.143 |

| Volume (ų) | 830.50 |

| Formula Units per Unit Cell (Z) | 4 |

L Glutamate Biosynthesis and Central Metabolic Pathways

Primary Pathways of L-Glutamate Synthesis in Biological Systems

L-glutamate, a cornerstone of nitrogen metabolism, is synthesized through several key pathways that are fundamental across a vast range of biological systems. The primary routes involve the direct incorporation of ammonia (B1221849) into an alpha-keto acid or the transfer of an amide group. These pathways ensure a continuous supply of glutamate (B1630785) for protein synthesis and as a precursor for other nitrogen-containing compounds. In microorganisms, glutamate dehydrogenase (GDH), glutamine synthetase (GS), and glutamate synthase (GOGAT) are the key enzymes for ammonia assimilation. nih.gov While some organisms may use only one pathway, others can utilize either, depending on growth conditions. nih.gov

Reductive Amination of 2-Oxoglutarate via Glutamate Dehydrogenase (GDH)

One of the primary and most direct pathways for L-glutamate synthesis is the reductive amination of 2-oxoglutarate, a key intermediate in the TCA cycle. This reversible reaction is catalyzed by the enzyme Glutamate Dehydrogenase (GDH). researchgate.net The reaction involves the condensation of an ammonium (B1175870) ion with 2-oxoglutarate, followed by a reduction step. The reducing power for this reaction is supplied by NADPH or NADH. nih.govnih.gov

Kinetic studies have shown that the mechanism for this three-substrate reaction is complex, with evidence suggesting a random-order mechanism where the enzyme can bind the substrates and coenzyme in any order. nih.govportlandpress.com The direction of the GDH-catalyzed reaction—either synthesizing glutamate or deaminating it to form 2-oxoglutarate—is influenced by the cellular concentrations of the reactants and the availability of reducing agents. researchgate.net While this pathway is significant in many bacteria and fungi, especially under conditions of ammonia excess, its role in glutamate biosynthesis in plants is considered less prominent compared to the GS/GOGAT pathway. nih.govscribd.com

Role of Glutamate Synthase (GOGAT) in L-Glutamate Formation

Glutamate Synthase, also known as Glutamine:2-oxoglutarate aminotransferase (GOGAT), plays a central role in L-glutamate synthesis, particularly in plants, algae, and many bacteria. wikipedia.orgoup.com This enzyme catalyzes the transfer of the amide group from glutamine to 2-oxoglutarate, yielding two molecules of L-glutamate. oup.comnih.gov This reaction is a key step in the assimilation of inorganic nitrogen into amino acids. wikipedia.org

The reaction is: L-Glutamine + 2-Oxoglutarate + Reductant → 2 x L-Glutamate + Oxidized Reductant

GOGAT exists in different forms, distinguished by the electron donor they utilize. nih.gov

Ferredoxin-dependent GOGAT (Fd-GOGAT): Uses reduced ferredoxin as the reductant and is primarily found in photosynthetic organisms like cyanobacteria and in the chloroplasts of plants, where it links nitrogen assimilation directly to photosynthesis. wikipedia.orgnih.gov

NADH-dependent GOGAT (NADH-GOGAT): Utilizes NADH and is typically found in non-photosynthetic tissues of plants (like roots), fungi, and diatoms. wikipedia.orgnih.gov

NADPH-dependent GOGAT (NADPH-GOGAT): Employs NADPH and is characteristic of non-photosynthetic bacteria and archaea. wikipedia.orgnih.gov

The specific distribution of these GOGAT forms across different organisms and tissues highlights the adaptation of nitrogen assimilation pathways to the metabolic context of the cell. nih.gov

Interplay with Glutamine Synthetase (GS) in the GOGAT/GS Cycle

The GOGAT pathway does not operate in isolation but is intricately linked with the enzyme Glutamine Synthetase (GS) in a cyclic process known as the GS/GOGAT cycle. This two-step pathway is the principal route for ammonia assimilation in most organisms, especially under nitrogen-limiting conditions, due to its high affinity for ammonia. nih.govoup.com

The cycle proceeds as follows:

Glutamine Synthetase (GS): First, GS catalyzes the ATP-dependent condensation of L-glutamate with an ammonium ion (NH₄⁺) to form L-glutamine. nih.govresearchgate.net This reaction "fixes" inorganic nitrogen into an organic molecule.

Glutamate Synthase (GOGAT): Next, GOGAT transfers the newly incorporated amide group from glutamine to 2-oxoglutarate, producing two molecules of L-glutamate. nih.govresearchgate.net

One of the two glutamate molecules produced effectively replaces the glutamate consumed in the first step, thus restarting the cycle. nih.govresearchgate.net The second glutamate molecule represents a net gain, making it available for the synthesis of other nitrogen-containing biomolecules such as other amino acids, nucleotides, and chlorophylls. nih.gov This cycle is a highly efficient mechanism for assimilating ammonia, ensuring that nitrogen is effectively incorporated into cellular metabolism. researchgate.net

| Feature | Glutamate Dehydrogenase (GDH) Pathway | GS/GOGAT Cycle |

|---|---|---|

| Primary Enzyme(s) | Glutamate Dehydrogenase (GDH) | Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT) |

| Substrates | 2-Oxoglutarate, NH₄⁺, NAD(P)H | L-Glutamate, NH₄⁺, ATP, 2-Oxoglutarate, Reductant (Fd, NADH, or NADPH) |

| Net Products | 1 L-Glutamate | 1 L-Glutamate (net gain) |

| Energy/Reductant Cost | 1 NAD(P)H | 1 ATP + 1 Reductant |

| Affinity for Ammonia | Lower | Higher (due to GS) |

| Primary Role | Ammonia assimilation under high nitrogen conditions; catabolism of glutamate. | Primary ammonia assimilation pathway, especially under low nitrogen conditions. nih.gov |

L-Glutamate as a Metabolic Hub

L-glutamate stands at a critical intersection of carbon and nitrogen metabolism. Beyond its role as a building block for proteins, it serves as a central molecule for the assimilation, storage, and transfer of nitrogen throughout the cell and organism. Furthermore, its direct connection to the tricarboxylic acid (TCA) cycle allows it to play a crucial role in balancing the flow of intermediates into and out of this core energy-producing pathway.

Nitrogen Assimilation and Recycling

L-glutamate is the primary product of net nitrogen assimilation, acting as the gateway through which inorganic nitrogen enters the organic world via the GS/GOGAT cycle. nih.govresearchgate.net Once synthesized, the amino group of glutamate can be transferred to various α-keto acids through the action of aminotransferases (transaminases) to synthesize a wide array of other amino acids. This makes glutamate the principal amino donor in cellular metabolism. oup.com

Moreover, glutamate is central to nitrogen recycling processes. nih.gov For instance, during photorespiration in plants, a process that releases previously fixed nitrogen as ammonia, the GS/GOGAT pathway is crucial for efficiently re-assimilating this ammonia, preventing nitrogen loss. nih.gov Similarly, during the breakdown of proteins and other nitrogenous compounds, the released nitrogen is often channeled through glutamate and glutamine. oup.com Cytosolic glutamine synthetase, in particular, is vital for assimilating ammonium from both primary uptake and internal recycling pathways, highlighting the central role of the glutamate/glutamine pair in maintaining nitrogen homeostasis. nih.govresearchgate.net

Anaplerotic and Cataplerotic Roles in the Tricarboxylic Acid (TCA) Cycle

The reversible conversion of L-glutamate to the TCA cycle intermediate 2-oxoglutarate (also known as α-ketoglutarate) positions glutamate as a key regulator of the cycle's intermediate concentrations. researchgate.net This dual function involves both anaplerosis and cataplerosis. wikipedia.org

Anaplerosis ("Filling Up"): Anaplerotic reactions replenish TCA cycle intermediates that have been withdrawn for biosynthetic purposes. wikipedia.org When the concentration of TCA cycle intermediates is low, glutamate can be converted to 2-oxoglutarate by glutamate dehydrogenase or aminotransferases. researchgate.netyoutube.com This process "fills up" the cycle, ensuring its continued operation for energy production. This is particularly important in situations where other anaplerotic substrates, like pyruvate (B1213749), are limited. nih.gov

Cataplerosis ("Emptying Out"): Conversely, cataplerotic reactions involve the removal of TCA cycle intermediates. wikipedia.org When the cycle has a surplus of intermediates, 2-oxoglutarate can be siphoned off to synthesize glutamate. youtube.com This glutamate can then be used for protein synthesis or as a precursor for other molecules like proline and arginine. oup.com This process prevents the excessive accumulation of cycle intermediates and links energy metabolism to biosynthesis. nih.gov

The balance between the anaplerotic and cataplerotic functions of glutamate is essential for maintaining cellular homeostasis, allowing the cell to adapt its metabolic priorities between energy production and biosynthesis based on its current needs. wikipedia.org

| Role | Metabolic Direction | Key Enzyme(s) | Physiological Condition | Effect on TCA Cycle |

|---|---|---|---|---|

| Anaplerotic | L-Glutamate → 2-Oxoglutarate | Glutamate Dehydrogenase, Aminotransferases | Low TCA intermediates; need for energy production. | Replenishes intermediates. nih.gov |

| Cataplerotic | 2-Oxoglutarate → L-Glutamate | Glutamate Dehydrogenase, Glutamate Synthase (GOGAT), Aminotransferases | High TCA intermediates; need for biosynthesis (e.g., amino acids). | Removes intermediates. nih.gov |

Precursor Role in Biosynthesis of Nucleic Acids, Other Amino Acids (e.g., L-Proline, L-Arginine), and Cofactors

L-glutamate, a central molecule in cellular metabolism, serves as a crucial precursor for a diverse array of essential biomolecules, including nucleic acids, various amino acids, and vital cofactors. nih.govnih.govbohrium.com Its carbon and nitrogen atoms are readily incorporated into numerous biosynthetic pathways, highlighting its fundamental role in cellular growth and function. nih.gov

The biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA, relies on L-glutamate as a nitrogen donor. nih.govresearchgate.netnih.gov Specifically, the amide group of glutamine, which is synthesized from glutamate, is a key component in the formation of the purine and pyrimidine rings. oup.comnih.gov This underscores the importance of L-glutamate metabolism in providing the necessary precursors for nucleic acid synthesis, a process fundamental to cell proliferation and genetic inheritance. nih.gov

Furthermore, L-glutamate is a direct or indirect precursor for the synthesis of several other amino acids. eatforhealth.gov.au The carbon skeleton of L-glutamate can be converted into L-proline through a series of enzymatic reactions. youtube.comnih.gov Similarly, L-glutamate is a key intermediate in the synthesis of L-arginine. nih.govnih.gov The pathway involves the conversion of glutamate to ornithine, which is then further metabolized to produce arginine. nih.gov

In addition to its role in nucleic acid and amino acid synthesis, L-glutamate is also involved in the biosynthesis of important cofactors. nih.gov For instance, it is a component in the structure of folate, a vital cofactor in one-carbon metabolism, which is essential for the synthesis of nucleotides and certain amino acids. nih.gov The polyglutamylation of folate, the addition of multiple glutamate residues, is thought to be important for retaining the cofactor within the cell and for its recognition by enzymes. nih.gov

Contribution to Redox Homeostasis through Glutathione (B108866) (GSH) Synthesis

L-glutamate plays an indispensable role in maintaining cellular redox homeostasis, primarily through its function as a direct precursor for the synthesis of glutathione (GSH). nih.govdaneshyari.com GSH, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and a critical component of the cellular antioxidant defense system. nih.govmdpi.com

The synthesis of GSH occurs in two ATP-dependent steps. In the first and rate-limiting step, glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the gamma-carboxyl group of glutamate and the amino group of cysteine to form γ-glutamylcysteine. mdpi.com In the second step, glutathione synthetase (GSS) adds glycine to the C-terminal of γ-glutamylcysteine to form GSH. mdpi.com L-glutamate's availability is therefore a key determinant in the cell's capacity to synthesize this vital antioxidant. nih.gov

The primary function of GSH in redox homeostasis is to detoxify reactive oxygen species (ROS) and other electrophilic compounds. mdpi.com This is achieved through both non-enzymatic and enzymatic reactions. daneshyari.com GSH can directly scavenge free radicals, and it also serves as a cofactor for several antioxidant enzymes, most notably glutathione peroxidase (GPX). daneshyari.commdpi.com GPX utilizes GSH to reduce hydrogen peroxide and lipid hydroperoxides, thus protecting cellular components from oxidative damage. mdpi.com The ratio of reduced GSH to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular oxidative stress. nih.govdaneshyari.com

The synthesis of GSH is tightly linked to glutamate transport and metabolism. nih.gov For instance, the cystine/glutamate antiporter (system x c -) imports cystine, which is subsequently reduced to cysteine for GSH synthesis, in exchange for intracellular glutamate. nih.govmdpi.com This process highlights the intricate interplay between glutamate metabolism and the maintenance of cellular redox balance. nih.gov

Regulation of L-Glutamate Metabolic Enzymes and Pathways

The intricate network of metabolic pathways involving L-glutamate is subject to stringent regulation to ensure cellular homeostasis and meet the dynamic metabolic demands of the cell. This regulation occurs at multiple levels, including transcriptional, post-translational, and allosteric control of the key enzymes involved. oup.comresearchgate.net

Transcriptional and Post-Translational Control Mechanisms

The expression of genes encoding for glutamate metabolizing enzymes is controlled by a variety of transcription factors and signaling pathways. nih.govbioscientifica.com For example, the transcription of glutamate transporters, which are crucial for maintaining glutamate homeostasis, is regulated by numerous extracellular signals that activate specific signaling cascades. nih.gov These pathways can either increase or decrease the transcription of transporter genes to adapt to changing cellular needs. nih.gov

Post-translational modifications of enzymes in the glutamate metabolic pathways also play a significant role in regulating their activity. nih.govresearchgate.net Phosphorylation, for instance, can modulate the catalytic efficiency of certain enzymes. nih.gov Signaling molecules such as kinases and phosphatases are known to regulate the activity of several enzymes in glutamate metabolism. nih.gov

Feedback Regulation and Allosteric Modulation

Feedback regulation is a common mechanism for controlling metabolic pathways, and L-glutamate metabolism is no exception. oup.com High concentrations of a downstream product can inhibit the activity of an enzyme earlier in the pathway, thus preventing the over-accumulation of the product. For instance, the synthesis of γ-glutamylcysteine, the first step in glutathione synthesis, is subject to feedback inhibition by glutathione itself. daneshyari.com

Allosteric modulation is another critical layer of regulation for many enzymes in glutamate metabolism. nih.govwikipedia.org Allosteric modulators are molecules that bind to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme's activity. indiabioscience.orgnih.gov Glutamate dehydrogenase (GDH), a key enzyme that reversibly converts glutamate to α-ketoglutarate, is a classic example of an allosterically regulated enzyme. nih.gov GDH is activated by ADP and inhibited by GTP, allowing the cell to modulate glutamate catabolism based on its energy status. nih.gov Similarly, glutamate itself can act as an allosteric regulator for some enzymes, such as glutamine synthetase in plants, where it modulates the enzyme's activity in response to its own concentration. frontiersin.org

Interactive Data Table: Key Enzymes in L-Glutamate Metabolism and their Regulation

| Enzyme | Gene | Function | Regulation |

| Glutamate Dehydrogenase (GDH) | GLUD1, GLUD2 | Reversible conversion of L-glutamate to α-ketoglutarate. nih.gov | Allosterically activated by ADP and inhibited by GTP. nih.gov |

| Glutamine Synthetase (GS) | GLUL | Catalyzes the synthesis of glutamine from glutamate and ammonia. asm.org | Subject to feedback inhibition by its products and allosteric regulation. frontiersin.org |

| Glutamate-Cysteine Ligase (GCL) | GCLC, GCLM | Catalyzes the first and rate-limiting step in glutathione synthesis. mdpi.com | Subject to feedback inhibition by glutathione. daneshyari.com |

| Glutamate Synthase (GOGAT) | GLT1 | Transfers the amide group of glutamine to 2-oxoglutarate to yield two molecules of glutamate. oup.com | Transcriptional regulation in response to nitrogen and carbon availability. asm.org |

Inter-Organ L-Glutamate Metabolism and Transport

The metabolism and transport of L-glutamate are not confined to individual cells but involve a complex interplay between different organs, highlighting its systemic importance. nih.govphysiology.org This inter-organ flux is crucial for maintaining whole-body nitrogen balance, providing energy for specific tissues, and supporting specialized metabolic functions. nih.gov

The liver plays a central role in inter-organ glutamate metabolism. physiology.org It is the primary site of glutamate release into the circulation. physiology.org This glutamate is produced from glutamine in a reaction catalyzed by phosphate-dependent glutaminase (B10826351). physiology.org The liver exhibits metabolic zonation, with periportal hepatocytes releasing glutamate, which is then partially taken up by perivenous hepatocytes for glutamine synthesis, contributing to an inter-organ glutamine flux. physiology.org

Other organs, such as the muscle and lung, take up circulating glutamate via specific transporters. physiology.org This uptake is coupled to glutamine synthesis, and the released glutamine further contributes to the inter-organ glutamine cycle. physiology.org The kidneys also play a significant role in clearing glutamate from the circulation, removing more than half of the L-glutamate delivered to them. physiology.org

The gut is another key player in inter-organ glutamate metabolism. nih.gov Enterocytes, the cells lining the small intestine, utilize glutamate as a primary energy source. nih.gov Dietary glutamate is extensively metabolized within the gut, with its carbon skeleton being converted to CO2, lactate, or alanine (B10760859), and its nitrogen being used for the synthesis of other amino acids like glutamine, proline, and arginine. nih.gov

Interactive Data Table: Organ-Specific Roles in L-Glutamate Metabolism

| Organ | Primary Function in Glutamate Metabolism | Key Transporters/Enzymes |

| Liver | Major site of glutamate release into circulation; inter-organ glutamine flux. physiology.org | Phosphate-dependent glutaminase, GLT1. physiology.org |

| Muscle | Uptake of circulating glutamate for glutamine synthesis. physiology.org | EAAC1, H+-dependent transporters. physiology.org |

| Lung | Uptake of circulating glutamate for glutamine synthesis. physiology.org | EAAC1. physiology.org |

| Kidney | Significant clearance of circulating glutamate. physiology.org | Low- and high-affinity sodium-dependent glutamate transporters. physiology.org |

| Intestine | Utilization of glutamate as a primary energy source; metabolism of dietary glutamate. nih.gov | Various glutamate transporters. |

Enzymatic Interactions and Catalysis Involving L Glutamate

Mechanisms of L-Glutamate Oxidase (GO) Activity

L-glutamate oxidase (GO) is an oxidoreductase that catalyzes the oxidative deamination of L-glutamate. creative-enzymes.comyeastgenome.org The reaction involves the conversion of the α-amino group of L-glutamate to 2-ketoglutarate, with the concurrent reduction of molecular oxygen and water to produce ammonia (B1221849) and hydrogen peroxide. creative-enzymes.com This enzyme, originally identified in Streptomyces species, does not require a coenzyme like NAD+ or NADP+, which distinguishes it from glutamate (B1630785) dehydrogenase. areeo.ac.ir

The catalytic process of L-glutamate oxidase is characterized by its high substrate specificity for L-glutamate. creative-enzymes.comareeo.ac.ir This specificity makes it a valuable tool in various biotechnological and clinical applications where precise measurement of L-glutamate is necessary. creative-enzymes.com The enzyme's activity is influenced by environmental factors such as pH and temperature, with optimal activity typically observed around a neutral pH of 7.0 and a temperature of 37°C. areeo.ac.ir The stability of L-glutamate oxidase is also pH and temperature-dependent, generally maintaining its structure and function within a pH range of 5.0 to 7.0 and temperatures between 30-50°C. areeo.ac.ir

Recent research has focused on enhancing the enzymatic activity of L-glutamate oxidase through protein engineering. Techniques such as error-prone PCR mutagenesis have been employed to create mutants with improved catalytic efficiency. For instance, a mutant of Streptomyces mobaraensis LGOX, S280T/H533L, exhibited a 90% higher enzymatic activity compared to the wild-type enzyme. nih.gov This mutant also demonstrated a higher maximal velocity (Vmax) of 231.3 μmol/mg/min and a lower Michaelis-Menten constant (KM) of 2.7 mM, indicating a greater reaction speed and a higher affinity for L-glutamate, respectively. nih.gov

Table 1: Kinetic Parameters of Wild-Type and Mutant L-Glutamate Oxidase

| Enzyme Variant | Vmax (μmol/mg/min) | KM (mM) |

|---|---|---|

| Wild-Type LGOX | Not specified | Not specified |

| S280T/H533L Mutant | 231.3 | 2.7 |

Functional Characterization of Glutamate Dehydrogenase (GDH)

Glutamate dehydrogenase (GDH) is a hexameric enzyme that occupies a central position in metabolism by catalyzing the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. mdpi.comnih.gov This reaction is coupled with the reduction of NAD(P)+ to NAD(P)H. mdpi.com Found in all living organisms, GDH links catabolic and anabolic pathways. wikipedia.org In mammals, two primary isoenzymes exist, hGDH1 and hGDH2, encoded by the GLUD1 and GLUD2 genes, respectively. nih.govwikipedia.org While hGDH1 is widely expressed, particularly in the liver, hGDH2 is found in the brain, kidneys, and testes. nih.gov

The direction of the GDH-catalyzed reaction in vivo is dependent on the cellular concentrations of substrates and the enzyme's affinity for them. nih.gov Although the thermodynamic equilibrium favors glutamate synthesis, the enzyme's activity is intricately regulated by a complex network of allosteric effectors. nih.govnih.gov This regulation allows GDH to respond to the varying metabolic needs of different tissues. nih.gov

The kinetic behavior of mammalian GDH is complex, often deviating from standard Michaelis-Menten kinetics. researchgate.net The enzyme is subject to allosteric regulation by nucleotides; ADP acts as a major activator, while GTP is a significant inhibitor. nih.govnih.gov Leucine also serves as an allosteric activator. nih.gov These regulatory molecules modulate the enzyme's activity by influencing the rate of product release, which is often the rate-limiting step. nih.gov

ADP activation is most potent at low pH and low substrate concentrations, where it alleviates substrate inhibition by α-ketoglutarate when NADH is the coenzyme. nih.gov Conversely, GTP and ATP inhibit GDH by increasing the enzyme's affinity for the product, thereby slowing down enzymatic turnover. nih.gov Mutations affecting these allosteric sites can have profound physiological consequences. For instance, the H454Y mutation impairs GTP inhibition, while the R463A mutation eliminates ADP activation. nih.govnih.gov The enzyme's affinity for ammonia is relatively low, with a high Michaelis constant (Km) of about 1 mM, suggesting that the reverse reaction (reductive amination) would require high, potentially toxic, levels of ammonia. wikipedia.org

Table 2: Allosteric Regulation of Human GDH

| Allosteric Effector | Effect on GDH Activity | Mechanism |

|---|---|---|

| ADP | Activation | Facilitates product release by decreasing coenzyme affinity at the active site. nih.gov |

| GTP/ATP | Inhibition | Increases binding affinity for the product, slowing turnover. nih.gov |

| Leucine | Activation | Allosteric activation. nih.gov |

GDH is known to form supramolecular complexes, or "metabolons," with other enzymes involved in related metabolic pathways. nih.gov A notable interaction is with the mitochondrial branched-chain aminotransferase (BCATm), a key enzyme in the catabolism of branched-chain amino acids (BCAAs). nih.govnih.gov This interaction is specific, with GDH1 binding to the pyridoxamine (B1203002) 5'-phosphate (PMP) form of BCATm, but not the pyridoxal (B1214274) 5'-phosphate (PLP) form. nih.govnih.gov

This protein-protein interaction facilitates the regeneration of the PLP-BCATm, which is necessary for the transamination of BCAAs. nih.gov By reaminating the α-ketoglutarate produced from the GDH oxidative deamination reaction, the cycle of BCAA catabolism is promoted. nih.gov This channeling of intermediates between the active sites of associated enzymes enhances the efficiency of the metabolic pathway and promotes the oxidation of BCAAs. nih.gov The formation of this metabolon, which also includes the branched-chain α-keto acid dehydrogenase complex (BCKDC), allows for the efficient transfer of nitrogen from BCAAs through glutamate, ultimately releasing free ammonia. nih.govnih.gov

Glutaminase (B10826351) (GLS) and Glutamine Synthetase (GS) Enzymology

The homeostasis of glutamine and glutamate is primarily controlled by the interplay of two key enzymes: glutaminase (GLS) and glutamine synthetase (GS). mhmedical.com GLS is an amidohydrolase that catalyzes the conversion of glutamine to glutamate and ammonia. wikipedia.org In mammals, there are two major isoforms, GLS1 (kidney-type) and GLS2 (liver-type), which are encoded by different genes and exhibit distinct tissue distributions and regulatory properties. mhmedical.comnih.gov GLS plays a crucial role in providing glutamate for neurotransmission in the central nervous system and for energy production in rapidly dividing cells. wikipedia.orgnih.gov The activity of GLS is allosterically activated by inorganic phosphate (B84403) and inhibited by its product, glutamate. wikipedia.org

Glutamine synthetase (GS), on the other hand, catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. wikipedia.orgnih.gov This enzyme is vital for ammonia detoxification, particularly in the brain where it is predominantly found in astrocytes. nih.gov GS is also involved in the synthesis of glutamine for protein synthesis and as a nitrogen donor for various biosynthetic pathways. nih.gov The activity of GS is subject to feedback inhibition by several downstream metabolites of glutamine, including AMP, CTP, tryptophan, and histidine, providing a sensitive mechanism for regulating nitrogen metabolism. wikipedia.org

Table 3: Comparison of Glutaminase and Glutamine Synthetase

| Enzyme | Reaction Catalyzed | Primary Function | Key Regulators |

|---|---|---|---|

| Glutaminase (GLS) | Glutamine + H₂O → Glutamate + NH₄⁺ wikipedia.org | Glutamate production for neurotransmission and energy. wikipedia.org | Activated by phosphate; inhibited by glutamate. wikipedia.org |

| Glutamine Synthetase (GS) | Glutamate + NH₃ + ATP → Glutamine + ADP + Pi wikipedia.org | Ammonia detoxification; glutamine synthesis. nih.gov | Feedback inhibition by multiple glutamine metabolites. wikipedia.org |

L-Glutamate Decarboxylase (GAD) Catalysis

L-glutamate decarboxylase (GAD) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the irreversible α-decarboxylation of L-glutamate to produce γ-aminobutyric acid (GABA) and carbon dioxide. wikipedia.orgnih.govencyclopedia.pub GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, making GAD a critical enzyme for regulating neuronal excitability. nih.gov

In mammals, GAD exists in two main isoforms, GAD65 and GAD67, named for their respective molecular weights. wikipedia.orgcreative-enzymes.com These isoforms are encoded by different genes and exhibit distinct subcellular localizations and regulatory properties. wikipedia.org GAD67 is generally considered to be constitutively active and is responsible for the basal synthesis of GABA. nih.gov In contrast, GAD65 is often found associated with synaptic vesicles and its activity can be regulated, suggesting a role in providing GABA for neurotransmission. nih.gov The catalytic mechanism of GAD involves the formation of a Schiff base linkage between the PLP cofactor and a lysine (B10760008) residue in the active site. wikipedia.orgencyclopedia.pub During catalysis, the substrate L-glutamate displaces the lysine to form an external aldimine with PLP, which facilitates the decarboxylation reaction. encyclopedia.pub

Structure-Function Relationship of γ-Glutamyltranspeptidases (GGTs) with L-Glutamate

γ-Glutamyltranspeptidases (GGTs) are enzymes that play a key role in glutathione (B108866) metabolism. nih.gov They catalyze the cleavage of the γ-glutamyl bond in glutathione and other γ-glutamyl compounds. nih.govpnas.org The released γ-glutamyl group can then be transferred to an acceptor molecule, which can be water (hydrolysis), an amino acid, or a short peptide (transpeptidation). nih.govfrontiersin.org

The catalytic mechanism of GGT proceeds through a two-step "ping-pong" mechanism involving the formation of a covalent γ-glutamyl-enzyme intermediate. nih.gov The active site of GGT contains a catalytic threonine residue whose hydroxyl group acts as a nucleophile, attacking the γ-glutamyl carbonyl carbon of the substrate. pnas.orgnih.gov This results in the formation of the γ-glutamyl-enzyme intermediate and the release of the rest of the substrate molecule (e.g., cysteinylglycine (B43971) from glutathione). nih.gov In the second step, the γ-glutamyl moiety is transferred to an acceptor molecule. frontiersin.org Crystal structures of GGT in complex with L-glutamate have revealed the specific interactions within the active site that are responsible for substrate recognition and binding. pnas.org Key residues, including an arginine, an aspartate, and two serines, are involved in binding the γ-glutamyl moiety, highlighting the structural basis for the enzyme's substrate specificity. pnas.org

Substrate-Binding Pocket Analysis

The substrate-binding pocket of an enzyme is a meticulously shaped cavity within its three-dimensional structure, designed to recognize and bind a specific substrate, in this case, L-glutamate. The analysis of these pockets is crucial for understanding enzyme mechanisms and for engineering novel biocatalysts.

Computational redesign strategies have been effectively employed to alter the substrate specificity of enzymes like glutamate dehydrogenase (GluDH). acs.org By focusing on reducing steric hindrance and optimizing electrostatic interactions within the binding pocket, researchers have successfully engineered variants capable of synthesizing non-natural L-amino acids. acs.org For instance, the NADH-dependent GluDH from Clostridium difficile (CdGluDH) has been a model for such studies, where mutations at key sites in the binding pocket were introduced to accommodate substrates other than L-glutamate. acs.org

The binding of L-glutamate and its coenzyme, such as NAD+, to glutamate dehydrogenase from Clostridium symbiosum has been shown to be a stepwise process. nih.gov The formation of a ternary complex (enzyme-NAD+-L-glutamate) is the preferred pathway for the reaction, and this process involves interactions between the coenzyme-binding and substrate-binding sites. nih.gov This interaction leads to a decrease in the binding affinity for the second substrate that binds. nih.gov

Table 1: Key Findings from Substrate-Binding Pocket Analysis of L-Glutamate Enzymes

| Enzyme Studied | Organism/Source | Key Findings | Reference(s) |

|---|---|---|---|

| Glutamate Dehydrogenase (GluDH) | Clostridium difficile | Computational redesign of the binding pocket enabled the synthesis of non-natural L-amino acids by reducing steric hindrance and tuning electrostatic interactions. | acs.org |

| Large Glutamate Dehydrogenase (L-GDH) | Mycobacteria | Binding of L-glutamate to the pocket induces remodeling of the enzyme's tertiary and quaternary structure. | biorxiv.org |

| Glutamate Dehydrogenase (GDH) | Clostridium symbiosum | The formation of the ternary complex with NAD+ and L-glutamate is the preferred reaction pathway, with interactions between binding sites affecting substrate affinity. | nih.gov |

| Glutamine Synthetase | Not specified | Molecular docking studies identified the D subunit's active site as the preferential binding location for inhibitors that occupy the glutamate pocket. | nih.gov |

Mutational Analysis of Conserved Regions

Conserved regions in enzymes are sequences of amino acids that remain unchanged across different species, indicating their critical role in the enzyme's structure or function. Mutational analysis, where specific amino acids are replaced, is a powerful tool to probe the function of these conserved residues.

In the V(D)J recombinase enzyme RAG-1, mutational analysis of all 86 evolutionarily conserved basic amino acids revealed several residues critical for DNA binding, nicking, and hairpin formation. nih.gov Notably, mutations that impaired hairpin formation were located in a region that includes the active-site glutamate (E962), highlighting the importance of this conserved residue in the catalytic mechanism. nih.gov

A study on the phosphatase PRL-3, which belongs to the protein tyrosine phosphatase (PTP) superfamily, investigated the role of a conserved glutamic acid residue. nih.gov While this residue is typically essential for the integrity of the active site in PTPs, in PRL-3 and the related PRL-1, it was found to be nonessential. nih.gov Surprisingly, mutating this glutamic acid to arginine (E50R) in PRL-3 actually increased its catalytic activity. nih.gov

Evolutionary conservation analysis of glutamate transporters has shown that many residues are highly conserved, reflecting their functional importance. plos.org Analysis of natural mutations in human glutamate transporters has identified variations such as L->Q, I->T, and F->Y, with a significant number of these missense variations located in the transmembrane regions, which are crucial for transporter function. plos.org

Table 2: Examples of Mutational Analysis in Enzymes Interacting with or Related to L-Glutamate

| Enzyme/Protein | Mutation Studied | Key Findings | Reference(s) |

|---|---|---|---|

| RAG-1 | Mutagenesis of 86 conserved basic amino acids | Identified critical residues for DNA binding and catalytic steps. Mutations near the active-site glutamate impaired hairpin formation. | nih.gov |

| Phosphatase PRL-3 | E50R (Glutamic acid to Arginine) | The conserved glutamic acid was nonessential for activity, and its mutation to arginine enhanced catalytic function. | nih.gov |

| Glutamate Transporters | Analysis of natural missense variations (e.g., L->Q, I->T) | Many residues are highly conserved; a majority of natural variations occur in functionally significant transmembrane domains. | plos.org |

Enzyme Stabilization Strategies for L-Glutamate Biosensor Development

L-glutamate biosensors are analytical devices that utilize glutamate-metabolizing enzymes to detect and quantify L-glutamate. A critical challenge in the development of these biosensors is ensuring the long-term stability and activity of the immobilized enzyme. Various strategies have been developed to address this.

One effective approach involves the use of enzyme stabilizers, such as glycols, coupled with low-temperature storage. mdpi.com A study demonstrated that glycerol (B35011) and triethylene glycol were capable of increasing the enzymatic activity and maintaining the efficiency of glutamate biosensors over a five-month period. mdpi.com The effectiveness of each glycol was dependent on the storage temperature, with glycerol being more effective at -20°C and triethylene glycol at -80°C. mdpi.com

The method of enzyme immobilization on the biosensor surface significantly impacts its performance and stability. acs.orgresearchgate.net The use of a mild cross-linking reagent, poly(ethylene glycol) diglycidyl ether (PEGDE), has been shown to be superior to the more conventional glutaraldehyde. acs.orgresearchgate.net Glutaraldehyde treatment was found to decrease the substrate specificity of glutamate oxidase, leading to potential overestimation of glutamate levels, an effect not observed with PEGDE. acs.orgresearchgate.net

The incorporation of nanomaterials into the biosensor matrix is another promising strategy. The use of a biocompatible chitosan (B1678972) matrix to entrap glutamate oxidase on a microelectrode surface has been shown to create stable and sensitive biosensors. nih.gov Further enhancements include the use of electrospun nanofibers composed of materials like poly-Ɛ-caprolactone (PCL), chitosan, and poly(amidoamine) (PAMAM) dendrimer-modified montmorillonite. nih.gov This provides a stable matrix for the covalent attachment of the enzyme, leading to high repeatability and operational stability. nih.gov

Table 3: Comparison of Enzyme Stabilization Strategies for L-Glutamate Biosensors

| Stabilization Strategy | Key Components/Methods | Advantages | Reference(s) |

|---|---|---|---|

| Stabilizers and Low Temperature | Glycerol, Triethylene Glycol; Storage at -20°C or -80°C | Increased enzymatic activity and maintained biosensor efficiency over several months. | mdpi.com |

| Immobilization Method | Poly(ethylene glycol) diglycidyl ether (PEGDE) as a cross-linker | Preserves enzyme substrate specificity, leading to more accurate glutamate measurements compared to glutaraldehyde. | acs.orgresearchgate.net |

| Biocompatible Matrix | Chitosan matrix for enzyme entrapment | Creates stable biosensors with high sensitivity and a rapid response time. | nih.gov |

| Nanofiber Matrix | PCL–CHIT/PAMAMG1–Mt electrospun nanofibers | Provides a stable matrix for covalent enzyme attachment, enhancing repeatability and operational stability. | nih.gov |

Molecular Mechanisms of L Glutamate Transport and Cellular Homeostasis

Characterization of Excitatory Amino Acid Transporters (EAATs)

EAATs are members of the Solute Carrier 1 (SLC1) family of proteins. aimspress.commdpi.com To date, five distinct subtypes have been identified in mammals, designated EAAT1 through EAAT5. aimspress.commdpi.com These transporters play a critical role in maintaining the delicate balance of glutamate (B1630785) concentrations necessary for normal brain function. nih.gov

Subtype Identification and Functional Roles (EAAT1, EAAT2, EAAT3, EAAC1)

The five EAAT subtypes exhibit distinct expression patterns and functional roles within the central nervous system. mdpi.comnih.gov EAAT1 (also known as GLAST in rodents) and EAAT2 (GLT-1 in rodents) are predominantly expressed in glial cells, particularly astrocytes. nih.govmdpi.comnih.gov EAAT2 is the most abundant glutamate transporter in the brain and is responsible for the majority of glutamate uptake. nih.govresearchgate.net

EAAT3 (also referred to as EAAC1) is primarily found on neurons, where it contributes to clearing glutamate from the synapse. nih.govmdpi.com EAAT4 is also a neuronal transporter, with its highest expression in Purkinje cells of the cerebellum. nih.govmdpi.comdrugbank.com EAAT5 is mainly localized to the retina. nih.govmdpi.compnas.org While all EAATs transport glutamate, some subtypes, particularly EAAT4 and EAAT5, also function as substrate-gated chloride channels. aimspress.comdrugbank.compnas.org

| Subtype | Alternate Name | Primary Localization | Key Functional Roles |

|---|---|---|---|

| EAAT1 | GLAST | Astrocytes, particularly in the cerebellum and retina nih.govmdpi.com | Glutamate clearance from the synapse nih.gov |

| EAAT2 | GLT-1 | Astrocytes throughout the brain nih.govmdpi.com | Major contributor to overall glutamate uptake (accounts for ~90%) nih.govresearchgate.net |

| EAAT3 | EAAC1 | Neurons, postsynaptically nih.govmdpi.com | Neuronal glutamate uptake, cysteine transport nih.govbiorxiv.org |

| EAAT4 | - | Purkinje cells in the cerebellum nih.govmdpi.com | Glutamate transport and significant chloride channel activity drugbank.com |

Ion Coupling Stoichiometry (Na+, K+, H+) and Electrogenicity of Transport

The transport of one molecule of L-glutamate against its concentration gradient is an energetically demanding process. EAATs harness the energy stored in transmembrane ion gradients to fuel this uptake. aimspress.comnih.gov The established stoichiometry for mammalian EAATs involves the co-transport of one glutamate anion, three sodium ions (Na+), and one proton (H+) into the cell, coupled with the counter-transport of one potassium ion (K+) out of the cell. nih.govnih.govnih.govoup.comrupress.org

This transport cycle results in the net movement of two positive charges into the cell for each glutamate molecule transported, making the process electrogenic. nih.govnih.gov The dependence on the sodium gradient is a primary driving force, while the efflux of potassium is essential for reorienting the transporter to the outward-facing conformation to begin a new cycle. oup.com This complex ion coupling allows EAATs to concentrate glutamate inside the cell by up to 10^6-fold compared to the extracellular environment. nih.gov

| Ion | Direction of Transport | Number of Ions per Glutamate |

|---|---|---|

| L-glutamate | Influx | 1 |

| Na+ | Influx | 3 |

| H+ | Influx | 1 |

| K+ | Efflux | 1 |

Substrate-Induced Anion Channel Activity (e.g., Chloride Conductance)

In addition to their role as transporters, EAATs also exhibit a thermodynamically uncoupled anion conductance. nih.govnih.govnih.gov This channel-like activity is gated by the binding of sodium and the substrate, L-glutamate. nih.govnih.govnih.govnih.gov The permeating anion is typically chloride (Cl-). nih.govnih.gov

The magnitude of this chloride conductance varies among the different EAAT subtypes. For EAAT1, EAAT2, and EAAT3, the chloride current is relatively small compared to the transport current. pnas.org In contrast, for EAAT4 and EAAT5, the anion conductance is the predominant current, suggesting that these subtypes may function more like ligand-gated chloride channels than traditional transporters. drugbank.compnas.orgnih.gov This dual function of transport and channel activity allows EAATs to influence cellular excitability not only by clearing glutamate but also by mediating chloride fluxes. nih.gov

Structural Biology of L-Glutamate Transporters

Significant insights into the structure and function of mammalian EAATs have been gained from studying their prokaryotic homologs. The archaeal aspartate transporter, GltPh, has been a particularly valuable model system due to the availability of high-resolution crystal structures. nih.govresearchgate.netembopress.org

Crystal Structure Analysis of Prokaryotic Homologs (e.g., GltPh)

GltPh, from the archaeon Pyrococcus horikoshii, shares structural and functional similarities with mammalian EAATs. nih.govnih.gov X-ray crystallography studies of GltPh have revealed a homotrimeric structure, where each protomer consists of a scaffold domain and a transport domain. embopress.orgresearchgate.net The transport domain contains the binding sites for the substrate and co-transported ions. embopress.orgrcsb.org

These structures have been captured in various conformational states, including outward-facing and inward-facing, which represent different stages of the transport cycle. researchgate.netembopress.orgrcsb.org The binding of substrate and ions induces conformational changes that facilitate the movement of the transport domain across the membrane. rcsb.org

Insights into Transport Mechanism from Structural Data

The structural data from GltPh has provided a framework for understanding the "elevator-like" transport mechanism of EAATs. embopress.orgnih.gov In this model, the transport domain, which cradles the substrate and co-transported ions, moves up and down through the membrane, shuttling its cargo from the extracellular to the intracellular side. embopress.orgrsc.org

Two helical hairpins, HP1 and HP2, located within the transport domain, act as gates that control access to the substrate-binding site. rsc.org HP2 functions as the extracellular gate, opening to allow substrate binding and closing to occlude it from the extracellular environment. rsc.orgpnas.org HP1, on the other hand, serves as the intracellular gate, opening to release the substrate into the cytoplasm. rsc.org The coordinated movement of these gates and the transport domain, driven by ion binding and release, constitutes the complete transport cycle. nih.govrsc.org

Kinetic Studies of L-Glutamate Uptake and Release

The precise control of L-glutamate concentrations in the extracellular space is paramount for normal synaptic transmission and the prevention of excitotoxicity. This regulation is largely achieved by a family of excitatory amino acid transporters (EAATs). Kinetic studies of these transporters provide critical insights into the speed and efficiency of L-glutamate clearance.

Pre-steady-state analysis has revealed that the transport cycle involves several distinct and electrogenic steps. nih.gov For instance, the binding of sodium ions (Na+) to the transporter is a voltage-dependent process that precedes the binding of L-glutamate. wadichelabs.org Following the binding of L-glutamate and another Na+ ion, the transporter undergoes a conformational change to move the substrate across the membrane. nih.gov The subsequent release of L-glutamate and the co-transported ions into the cell, and the reorientation of the empty transporter to the outward-facing conformation, complete the cycle.

Studies on the human glutamate transporter EAAT2 have shown that at a membrane potential of -80 mV, approximately two positive charges are translocated for each molecule of L-glutamate transported. wadichelabs.org The entire transport cycle for EAAT2 takes about 70 milliseconds, which is notably slower than the decay of synaptically released L-glutamate. wadichelabs.org This suggests that the initial binding of L-glutamate to the transporters, rather than the full transport cycle, is the primary factor in the rapid clearance of L-glutamate from the synaptic cleft. wadichelabs.org

The kinetic properties of L-glutamate transporters can be influenced by various factors. For example, the reverse transport of L-glutamate, where the transporter moves L-glutamate out of the cell, exhibits different pre-steady-state kinetics compared to forward transport. researchgate.net Furthermore, competitive antagonists like kainate can be used to block the transport process and isolate specific pre-steady-state currents, providing further details about the binding and conformational changes of the transporter. wadichelabs.orgbohrium.com

Table 1: Kinetic Properties of L-Glutamate Transporters

| Transporter Subtype | Cycling Time (approx.) | Key Kinetic Features | Reference(s) |

|---|---|---|---|

| EAAT2 | 70 ms | Voltage-dependent Na+ binding precedes L-glutamate binding. Translocates ~2 charges per L-glutamate molecule. | wadichelabs.org |

| EAAC1 | Varies with transport direction | Pre-steady-state kinetics differ between forward and reverse transport modes. | researchgate.net |

The rapid removal of L-glutamate from the extracellular space, particularly the synaptic cleft, is crucial for terminating synaptic signals and preventing neuronal damage. The dynamics of this clearance are governed by both diffusion and the activity of high-affinity L-glutamate transporters. nih.gov

Astrocytic processes, which are rich in EAATs, are strategically positioned around synapses to efficiently capture released L-glutamate. researchgate.net The density of these transporters and the proximity of the glial processes to the synapse are key determinants of clearance efficiency. researchgate.net Computational models suggest that after vesicular release, the concentration of L-glutamate in the extrasynaptic space is influenced by both the distance to glial sheaths and the density of transporters on their surface. researchgate.net

Historically, the capacity of EAATs to clear L-glutamate was thought to be so large that their kinetics were considered invariant under physiological conditions. nih.gov However, recent research has challenged this view, demonstrating that the clearance of L-glutamate can be dynamically modulated by neuronal activity. nih.govjneurosci.org High-frequency presynaptic activity (≥30 Hz) can lead to a temporary and localized slowing of astrocytic L-glutamate uptake. nih.govjneurosci.org This activity-dependent slowing of clearance prolongs the presence of L-glutamate in the extracellular space, which can, in turn, affect neuronal responses by prolonging the activation of receptors like NMDARs. jneurosci.org

This modulation of L-glutamate clearance is spatially specific, affecting only the activated synapses within the domain of a single astrocyte. jneurosci.org This suggests a highly localized form of neuron-astrocyte communication that can fine-tune synaptic signaling. The mechanisms underlying this rapid plasticity of L-glutamate clearance are an active area of investigation.

In pathological conditions such as traumatic brain injury, the efficiency of L-glutamate clearance can be significantly impaired. nih.gov Studies in animal models have shown a decrease in the rate of L-glutamate uptake following injury, which is attributed to a reduction in transporter function rather than altered diffusion in the extracellular space. nih.gov This impairment in clearance contributes to the elevation of extracellular L-glutamate levels and subsequent excitotoxicity.

Astrocytic and Neuronal Contributions to L-Glutamate Homeostasis

The maintenance of L-glutamate homeostasis in the central nervous system (CNS) is a collaborative effort between neurons and astrocytes, with each cell type playing distinct and essential roles. Astrocytes are the primary regulators of extracellular L-glutamate concentrations, while the interplay between astrocytes and neurons through the glutamate-glutamine cycle is fundamental for sustaining neurotransmission. nih.govwikipedia.org

Astrocytes are responsible for the vast majority of L-glutamate uptake from the synaptic cleft. researchgate.netnih.gov This critical function is mediated by high-affinity, sodium-dependent excitatory amino acid transporters (EAATs) expressed on their surface. frontiersin.org In the brain, the two main astrocytic L-glutamate transporters are EAAT1 (also known as GLAST) and EAAT2 (also known as GLT-1). researchgate.net Together, these transporters account for the removal of 80-90% of extracellular L-glutamate in the CNS. researchgate.net

The uptake process is electrogenic, utilizing the electrochemical gradients of ions to drive L-glutamate into the astrocyte against its concentration gradient. nih.gov The strategic positioning of fine astrocytic processes around synapses ensures the rapid buffering and subsequent removal of synaptically released L-glutamate. frontiersin.org This rapid sequestration of L-glutamate is essential for preventing its spillover to neighboring synapses and for protecting neurons from excitotoxicity. frontiersin.org

The expression and function of astrocytic L-glutamate transporters can be modulated by various signaling molecules. For instance, activation of certain metabotropic glutamate receptors (mGluRs) on astrocytes can lead to an increase in the expression of GLAST and GLT-1, thereby enhancing L-glutamate uptake capacity. frontiersin.org

Once inside the astrocyte, L-glutamate is rapidly converted to L-glutamine by the enzyme glutamine synthetase, an enzyme exclusively found in astrocytes. researchgate.net This conversion serves two main purposes: it detoxifies L-glutamate, which is neurotoxic at high concentrations, and it helps to maintain the concentration gradient for further L-glutamate uptake. researchgate.net

The newly synthesized L-glutamine is then released from the astrocyte and taken up by neurons. researchgate.net Inside the neuron, L-glutamine is converted back to L-glutamate by the enzyme phosphate-activated glutaminase (B10826351). wikipedia.org This neuronal L-glutamate can then be repackaged into synaptic vesicles for subsequent release as a neurotransmitter. wikipedia.org This entire process, involving the shuttling of L-glutamate from neurons to astrocytes and L-glutamine from astrocytes back to neurons, is known as the glutamate-glutamine cycle. nih.govwikipedia.org

The glutamate-glutamine cycle is a prime example of the intricate metabolic coupling between neurons and astrocytes. nih.gov It is essential for maintaining the supply of neurotransmitter L-glutamate, as neurons are unable to synthesize it from glucose. wikipedia.org The activity of this cycle is tightly linked to cerebral energy metabolism, with a continuous need for re-synthesis of these amino acids. nih.govresearchgate.net

Table 2: Key Players in the Glutamate-Glutamine Cycle

| Molecule/Enzyme | Location | Function | Reference(s) |

|---|---|---|---|

| L-Glutamate | Neuron (presynaptic terminal), Synaptic Cleft, Astrocyte | Excitatory neurotransmitter. | wikipedia.org |

| EAAT1 (GLAST) / EAAT2 (GLT-1) | Astrocyte | Uptake of L-glutamate from the synaptic cleft. | researchgate.net |

| Glutamine Synthetase | Astrocyte | Converts L-glutamate to L-glutamine. | researchgate.net |

| L-Glutamine | Astrocyte, Neuron | Precursor for neuronal L-glutamate synthesis. | researchgate.net |

| Phosphate-activated Glutaminase | Neuron | Converts L-glutamine to L-glutamate. | wikipedia.org |

Molecular Dysregulation of L-Glutamate Transport in Research Models

Dysregulation of L-glutamate transport is a common feature in a wide range of neurological and psychiatric disorders. nih.govresearchgate.net Research models, both in vitro and in vivo, have been crucial in elucidating the molecular mechanisms underlying this dysregulation and its consequences.

A primary finding across various disease models is a reduction in the expression and/or function of L-glutamate transporters, particularly the astrocytic transporter EAAT2. nih.gov This downregulation has been observed in models of chronic neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.gov For example, in a transgenic mouse model of Huntington's disease, a decrease in striatal and cortical EAAT2 mRNA and a corresponding reduction in L-glutamate uptake were observed following the onset of motor symptoms. nih.gov Similarly, in models of Parkinson's disease, the neurotoxin MPTP has been shown to inhibit the uptake of L-glutamate by cultured astrocytes. nih.gov

In addition to chronic conditions, dysregulation of L-glutamate transport is also implicated in acute neurological insults like ischemia and hypoxia. nih.gov In these models, the reduced availability of energy (ATP) impairs the function of the ion pumps necessary to maintain the electrochemical gradients that drive L-glutamate uptake. This can lead to a reversal of the transporters, causing them to release L-glutamate into the extracellular space and exacerbate excitotoxic damage.

The consequences of impaired L-glutamate transport are significant. The resulting increase in extracellular L-glutamate levels leads to overstimulation of glutamate receptors, particularly NMDA receptors. nih.gov This can trigger a cascade of events including excessive calcium influx, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death. researchgate.net

Research into the molecular mechanisms of L-glutamate transporter dysregulation is ongoing. Understanding these processes is critical for the development of therapeutic strategies aimed at restoring L-glutamate homeostasis and mitigating neuronal damage in a variety of CNS disorders.

Impact of Transporter Dysfunction on L-Glutamate Concentration Profiles

The maintenance of low extracellular L-glutamate concentrations is critical for preventing neuronal damage and ensuring proper synaptic transmission. nih.govwikipedia.org This delicate balance is primarily managed by high-affinity, Na+-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs). nih.gov Dysfunction in these transporters leads to a rise in extracellular L-glutamate, which can trigger excitotoxicity and neuronal death. nih.govyoutube.com

Astrocytic transporters, particularly EAAT1 (GLAST in rodents) and EAAT2 (GLT-1 in rodents), are responsible for the uptake of over 90% of glutamate from the extracellular space. nih.govresearchgate.net EAAT2 is the principal transporter responsible for clearing glutamate in the central nervous system. genecards.org A failure in the function of these transporters, due to factors like metabolic stress from ischemia, genetic mutations, or reduced expression, impairs the brain's ability to clear glutamate. nih.govwikipedia.orgwikigenes.org This impairment disrupts the normal termination of the glutamate signal, leading to its accumulation in the synaptic cleft and surrounding areas. nih.gov

When transporter function is compromised, glutamate's presence in the synapse is prolonged, leading to an overstimulation of its receptors. wikipedia.org For instance, conditions like an ischemic stroke can cut off the supply of oxygen and glucose, which powers the ion pumps necessary for transporter function. wikipedia.org This leads to a reversal of the transporters' direction, causing them to release glutamate into the extracellular space instead of clearing it. wikipedia.org Reduced expression or impaired function of EAAT2 has been specifically implicated in numerous neurological disorders, including amyotrophic lateral sclerosis (ALS) and epilepsy. nih.govwikigenes.org

| Factor Causing Dysfunction | Effect on Transporter | Impact on L-Glutamate |

| Ischemia / Metabolic Stress | Reversal of transport direction due to loss of ion gradients. wikipedia.org | Increased release and reduced clearance, leading to accumulation. wikipedia.org |

| Reduced Gene Expression | Lower density of functional transporters on cell membranes. nih.gov | Decreased overall capacity for glutamate uptake. nih.gov |

| Genetic Mutations | Altered protein structure leading to non-functional or poorly functioning transporters. nih.gov | Impaired clearance from the synaptic cleft. nih.gov |

Excitotoxic Mechanisms of L-Glutamate Receptor Overactivation